2-Azabicyclo[4.1.0]heptane-6-carbonitrile
Description
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptane-6-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-5-7-2-1-3-9-6(7)4-7/h6,9H,1-4H2 |
InChI Key |
KFNMIHKZEXMTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2NC1)C#N |
Origin of Product |
United States |
Biological Activity
2-Azabicyclo[4.1.0]heptane-6-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings, case studies, and research data.
Chemical Structure and Properties
This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an antagonist or inhibitor for certain biological pathways, particularly in the context of neuropharmacology.
Antagonistic Properties
In a study investigating the effects of azabicyclo compounds on P2Y14 receptors, derivatives of 2-azabicyclo[4.1.0]heptane exhibited significant receptor affinity, suggesting potential use in treating conditions like asthma and pain management . The compound's ability to modulate receptor activity indicates its role in influencing neurotransmission and inflammatory responses.
Case Studies
- Antihyperalgesic Activity : A derivative of 2-azabicyclo[4.1.0]heptane demonstrated antihyperalgesic effects in animal models, indicating its potential utility in pain management therapies .
- Anti-inflammatory Effects : In vivo studies showed that compounds related to 2-azabicyclo[4.1.0]heptane significantly reduced lung inflammation in mouse models, supporting its application in respiratory conditions such as asthma .
Comparative Activity Data
The following table summarizes the biological activities of various derivatives of 2-azabicyclo[4.1.0]heptane based on recent studies:
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | P2Y14R Antagonist | 51.8 ± 7.4 | |
| MRS4738 (enantiomer) | Antihyperalgesic | Not Specified | |
| MRS4815 (double prodrug) | Anti-inflammatory | Not Specified |
Synthesis and Derivative Development
Research has also focused on synthesizing various derivatives to enhance biological activity and selectivity towards specific receptors. Techniques such as asymmetric synthesis have been employed to create enantiomerically pure compounds, which often exhibit different pharmacological profiles .
Comparison with Similar Compounds
Comparative Analysis with Similar Azabicyclic Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Azabicyclic Compounds
Table 2: Reaction Pathways and Intermediate Stability
Q & A
Q. What are the key synthetic routes for 2-Azabicyclo[4.1.0]heptane-6-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and cyanation steps. For example, analogous azabicyclo carbonitriles are synthesized via nitrogen atom functionalization (e.g., chlorination followed by cyanation using NaCN or KCN under controlled pH) . Key parameters include:
- Temperature : Maintaining 0–5°C during cyanation to minimize side reactions.
- Catalyst selection : Transition metals (e.g., CuCN) improve cyanide displacement efficiency.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reagent solubility . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify bicyclic framework and nitrile group (e.g., nitrile C≡N signal at ~110–120 ppm in ¹³C NMR) .
- Mass spectrometry (HR-MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCN from the nitrile group) .
- Infrared spectroscopy : C≡N stretch at ~2200–2260 cm⁻¹ .
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve low yields in the cyanation step during synthesis?
Low yields often arise from competing hydrolysis or incomplete substitution. Strategies include:
- pH control : Buffering the reaction medium (pH 8–9) to stabilize the cyanide ion .
- Catalyst optimization : Testing Pd(0) or Ni catalysts for improved selectivity .
- In situ monitoring : Using TLC or inline IR to track reaction progress and terminate before side reactions dominate .
Q. What methodologies are effective for separating stereoisomers of azabicyclo carbonitriles?
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based) with hexane/isopropanol eluents .
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .
- Dynamic kinetic resolution : Enzymatic or metal-catalyzed racemization during synthesis to favor one isomer .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT calculations : Analyze transition states for cycloaddition or nucleophilic attack using software like Gaussian or ORCA. Parameters include bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .
- Solvent effects : COSMO-RS simulations to model solvation energy and polarity impacts .
Q. What experimental approaches evaluate the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
- Cellular uptake studies : Radiolabel the nitrile group (¹⁴C or ¹⁸F) to track intracellular distribution via scintillation counting .
- In vivo pharmacokinetics : Assess bioavailability and metabolism in rodent models using LC-MS/MS for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
